molecular formula C9H12FN B2509495 (2R)-2-(3-Fluorophenyl)propan-1-amine CAS No. 2248173-01-3

(2R)-2-(3-Fluorophenyl)propan-1-amine

Cat. No. B2509495
CAS RN: 2248173-01-3
M. Wt: 153.2
InChI Key: XDGLXAPWDQVMTK-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis would involve studying the methods used to synthesize the compound, the reagents used, the conditions under which the synthesis occurs, and the yield of the compound .


Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes studying the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .

Mechanism of Action

The mechanism of action of a compound refers to how the compound interacts with biological systems. This is particularly relevant for compounds that have medicinal or therapeutic uses .

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks associated with its use or handling. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve further studies on the compound, potential applications, and areas of research that have not yet been explored .

properties

IUPAC Name

(2R)-2-(3-fluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLXAPWDQVMTK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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